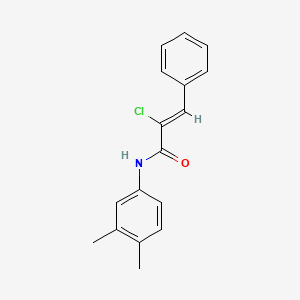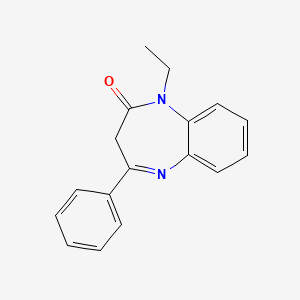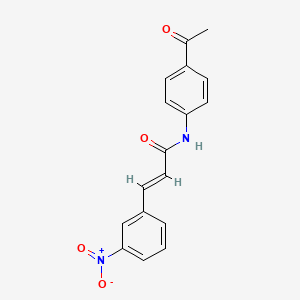![molecular formula C20H24N2O3 B5607520 4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)
4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one" belongs to a class of chemical compounds that have been explored for various biological activities and chemical properties. This compound is characterized by its spiro[4.5]decane backbone and functional groups that contribute to its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, cyclization, and modification of functional groups. For example, compounds in the same family have been synthesized from 4-piperidone benzoylhydrazones reacting with nitrilimines, leading to structures that exhibit significant antimicrobial activity (Dalloul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class includes a spiro configuration, which influences their chemical reactivity and biological interactions. X-ray diffraction and NMR studies provide insights into their three-dimensional conformation, helping to understand their chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
Compounds with the spiro[4.5]decane structure participate in various chemical reactions due to the presence of reactive functional groups. They have been involved in antimicrobial activities and have shown interactions with biological targets. Their chemical reactions include transformations under different conditions, influencing their potential as pharmacological agents (Dalloul et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular framework and substituents. These properties are crucial for their formulation and application in different fields (Konovalova et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are shaped by the compound's molecular structure. These properties impact their biological activities and interactions with other chemical entities. Studies on similar structures highlight their potential biological activities and chemical reactivity (Patel et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new piperazine derivatives with improved biological activity and safety profiles.
Eigenschaften
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18-15-17(20(25-18)9-5-2-6-10-20)21-11-13-22(14-12-21)19(24)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVCWWFRNKRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)

![N-[4-(acetylamino)phenyl]-4-morpholinecarboxamide](/img/structure/B5607473.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
![8-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5607500.png)
![2-(4-morpholinyl)benzo[cd]indole](/img/structure/B5607501.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)
![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)
![1-ethyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5607529.png)